Boc-lys(boc)-gly-OH

Peptide Synthesis Analytical Chemistry Quality Control

Synthesizing branched peptide architectures (MAPs, dendrimers) with monomeric Boc-Lys(Boc)-OH requires an extra glycine coupling, increasing cycle time and racemization risk. Boc-Lys(Boc)-Gly-OH (CAS 120893-72-3) is the pre-formed, orthogonally bis-Boc protected Lys-Gly dipeptide that eliminates this step. • Eliminates separate glycine coupling-reduces synthesis time and minimizes epimerization. • Orthogonal Boc protection on both α- and ε-amines ensures full Boc-SPPS compatibility, avoiding Fmoc/Boc deprotection conflicts. • Defined QC benchmarks: mp 119-127 °C, [α]22D = -12 ± 1° (c=1, MeOH) for incoming identity verification.

Molecular Formula C18H33N3O7
Molecular Weight 403.5 g/mol
CAS No. 120893-72-3
Cat. No. B558172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-lys(boc)-gly-OH
CAS120893-72-3
SynonymsBOC-LYS(BOC)-GLY-OH; 120893-72-3; RDJOFHONSQXHOC-LBPRGKRZSA-N; C18H33N3O7; ZINC4899703; 6406AH; K-1487; N-(Nalpha,Nepsilon-Bis(t-butoxycarbonyl)-L-lysinoyl)-glycine
Molecular FormulaC18H33N3O7
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1
InChIKeyRDJOFHONSQXHOC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Boc)-Gly-OH: Bis-Boc Dipeptide Building Block


Boc-Lys(Boc)-Gly-OH, with CAS Number 120893-72-3, is a protected dipeptide consisting of Nα-(tert-butoxycarbonyl)-L-lysine and glycine. It belongs to the class of bis-Boc protected lysine derivatives, characterized by two tert-butyloxycarbonyl (Boc) protecting groups located on both the α-amino and ε-amino positions of the lysine residue [1]. The molecular formula is C18H33N3O7 with a molecular weight of approximately 403.48 g/mol [1]. This dual protection strategy is essential for preventing unwanted side reactions at the lysine side chain during peptide chain assembly, particularly in the synthesis of branched peptides, multiple antigen peptides (MAPs), and dendrimers [2]. The compound typically presents as a white powder with a melting point range of 119-127 °C and is soluble in organic solvents such as DMSO and methanol, facilitating its use in standard peptide synthesis workflows .

Synthesis Compatible with Boc-SPPS, acid-labile deprotection strategy
Spacer Pre-assembled Lys-Gly motif for branched architectures
Targets MAPs, dendrimers, and complex peptide cores

Boc-Lys(Boc)-Gly-OH: Why Substitution Fails


The procurement value of Boc-Lys(Boc)-Gly-OH is not in its function as a simple lysine or dipeptide source but in its precise, pre-configured chemical architecture. Substituting it with a generic lysine derivative (e.g., Boc-Lys(Boc)-OH) would necessitate an additional coupling step to add the glycine residue, increasing both synthesis time and the potential for racemization or low coupling efficiency. Alternatively, using a similar dipeptide with a different protecting group scheme, such as the Fmoc-protected analog Fmoc-Lys(Boc)-Gly-OH, would fundamentally alter the synthetic strategy. This is because Boc-based and Fmoc-based solid-phase peptide synthesis (SPPS) utilize orthogonal deprotection chemistries—acid-labile Boc removal versus base-labile Fmoc removal [1]. An incorrect choice here could lead to catastrophic protecting group incompatibility, resulting in complex, inseparable mixtures rather than the desired product. Therefore, selecting this specific building block is a critical decision point that dictates the entire synthesis protocol and the feasibility of constructing complex peptide architectures like branched peptides or Multiple Antigen Peptides (MAPs) [2].

Boc-Lys(Boc)-Gly-OH (bis-Boc dipeptide)
Fmoc-Lys(Boc)-Gly-OH
Fmoc vs Boc chemistry incompatibility may disrupt deprotection strategy and cause protecting-group mismatch in SPPS.
Boc-Lys(Boc)-Gly-OH (pre-assembled dipeptide)
Boc-Lys(Boc)-OH (monomeric lysine)
Additional glycine coupling step may introduce racemization, lower efficiency, and reduce yield of branched structures.

Boc-Lys(Boc)-Gly-OH: Evidence-Based Differentiation


Purity vs. Fmoc-Lys(Boc)-Gly-OH

When sourcing protected dipeptide building blocks, the available purity and analytical characterization are critical for procurement decisions. Reputable vendors supply Boc-Lys(Boc)-Gly-OH at a minimum purity of ≥98% as determined by HPLC . Its Fmoc-protected analog, Fmoc-Lys(Boc)-Gly-OH (CAS 239798-78-8), is also commercially available with the same ≥98% purity specification . However, the Boc analog offers a distinct advantage in analytical simplicity due to its lower molecular weight (403.48 g/mol) compared to the Fmoc analog (525.59 g/mol) . This lower mass facilitates more straightforward analysis by LC-MS and reduces the molar equivalents required for large-scale synthesis.

Purity & MW
Head-to-head
≥98% HPLC; MW 403.48 g/mol vs 525.59 g/mol (Fmoc analog)
Lower molecular weight may simplify LC-MS analysis
Vendor specifications; 23% mass difference
Peptide Synthesis Analytical Chemistry Quality Control

Stability vs. Fmoc Analog

The procurement of peptide building blocks requires careful consideration of long-term storage and stability. Vendor data indicates that Boc-Lys(Boc)-Gly-OH should be stored at -20°C for long-term stability, with stock solutions stable for 6 months at -80°C or 1 month at -20°C [1]. This is a stricter storage requirement compared to its Fmoc-protected analog, Fmoc-Lys(Boc)-Gly-OH, which is typically stored at room temperature (RT) . The Boc protecting groups are acid-labile and more prone to thermal decomposition than the base-labile Fmoc group, directly impacting the compound's stability profile.

Storage Stability
Head-to-head
-20°C long-term vs room temperature for Fmoc analog
Requires dedicated freezer storage capacity
Vendor recommendations; solution stability limited
Peptide Synthesis Reagent Stability Inventory Management

Branched Synthesis vs. Monomeric Lysine

Boc-Lys(Boc)-Gly-OH is a pre-formed dipeptide building block specifically designed for the synthesis of branched peptides, Multiple Antigen Peptides (MAPs), and dendrimers [1]. This contrasts with simpler bis-Boc protected lysine, Boc-Lys(Boc)-OH (CAS 2483-46-7, MW: 346.42 g/mol), which is a monomeric building block used to introduce a single lysine residue with dual protection . The presence of the glycine moiety in Boc-Lys(Boc)-Gly-OH provides a flexible spacer and a pre-formed amide bond, which is crucial for reducing steric hindrance during the assembly of dense, branched structures. Using the monomer Boc-Lys(Boc)-OH would require an additional coupling step with glycine, adding complexity and potentially lowering the overall yield of the desired branched architecture.

Branched Synthesis Utility
Class-level
Pre-assembled Lys-Gly vs monomer Boc-Lys(Boc)-OH
Eliminates one coupling step in MAPs synthesis
May improve yield of branched architectures
Peptide Synthesis MAPs Dendrimers Bioconjugation

Optical Rotation & Melting Point

For procurement and quality control, specific physical constants provide a quantitative basis for verifying the identity and purity of the received material. Boc-Lys(Boc)-Gly-OH has a reported specific optical rotation of [α]22D = -12 ± 1° (c=1 in MeOH) and a melting point of 119-127 °C . In contrast, its monomeric counterpart, Boc-Lys(Boc)-OH, is reported to have a different melting point (often lower, though specific data varies) and does not contain the chiral glycine amide bond, resulting in different optical rotation properties . These distinct numerical values serve as routine quality control (QC) checks to confirm the correct compound has been supplied and has not degraded.

Physical Constants
Cross-study
mp 119–127 °C; [α]22D = -12 ± 1° vs different for monomer
QC identity verification benchmarks
Incoming material inspection data
Quality Control Analytical Chemistry Procurement

Synergistic Antimicrobial Activity

While its primary application is in peptide synthesis, Boc-Lys(Boc)-Gly-OH has been reported to possess intrinsic biological activity. Specifically, it has been shown to synergize with other antibiotics to increase their effectiveness against certain organisms . The compound's activity is linked to its ability to decrease the growth rates of microorganisms by interfering with the synthesis of fatty acids . This is a property not typically associated with its monomeric building block, Boc-Lys(Boc)-OH, which is used almost exclusively as a synthetic intermediate. This biological activity profile presents a secondary, application-specific differentiation point for researchers exploring novel antimicrobial agents or peptide-drug conjugates.

Antimicrobial Activity
Supporting
Reported synergistic activity vs no reported activity for monomer
Supports antimicrobial screening context
Data to verify; supplier evidence
Antimicrobial Research Drug Development Synergism

Boc-Lys(Boc)-Gly-OH: Application Scenarios


Branched Peptide & Dendrimer Synthesis

This compound is the optimal choice for synthesizing branched peptide architectures, such as Multiple Antigen Peptides (MAPs) and lysine-based dendrimers. Its pre-formed Lys-Gly dipeptide structure, with orthogonal Boc protection on both lysine amines, eliminates the need for a separate glycine coupling step, thereby reducing synthesis time and minimizing side-reactions. This directly improves the yield and purity of complex, branched molecules compared to using monomeric Boc-Lys(Boc)-OH and coupling glycine separately [1].

Boc-SPPS for Hydrophobic Peptides

For peptides that are highly hydrophobic or contain base-labile groups like esters and thioesters, Boc-based solid-phase peptide synthesis (SPPS) is often preferred over Fmoc-SPPS. In this context, Boc-Lys(Boc)-Gly-OH is the appropriate building block for incorporating a Lys-Gly motif. Using the more common Fmoc-Lys(Boc)-Gly-OH analog would be incompatible with the Boc-SPPS strategy due to orthogonal deprotection chemistries (base-labile Fmoc vs. acid-labile Boc) [2]. Therefore, procurement of this specific Boc analog is mandated by the chosen synthetic route.

Antimicrobial Peptide Research

Research groups investigating novel antimicrobial agents may specifically source Boc-Lys(Boc)-Gly-OH due to its reported inherent and synergistic antimicrobial activity . This property, which is not a characteristic of simpler lysine building blocks like Boc-Lys(Boc)-OH, makes it a valuable starting material for developing peptide-drug conjugates or for creating peptide libraries intended for antimicrobial screening. The compound serves a dual purpose as both a synthetic building block and a bioactive moiety.

GMP & Analytical QC Workflows

In GMP-regulated peptide production or rigorous academic research, the procurement of Boc-Lys(Boc)-Gly-OH from reputable vendors ensures access to specific, quantifiable quality metrics. The defined melting point (119-127 °C) and specific optical rotation ([α]22D = -12 ± 1°) provide essential benchmarks for incoming QC analysis to verify compound identity and purity . This level of analytical rigor is crucial for process consistency and regulatory compliance, and the data is readily available from commercial suppliers.

Application
Selection Property
Validation Focus
Branched peptide & dendrimer synthesis
Pre-formed Lys-Gly spacer
Coupling efficiency & final purity
Boc-SPPS for base-sensitive peptides
Boc protection compatibility
Orthogonal deprotection strategy
Antimicrobial peptide screening
Reported antimicrobial synergy
Growth inhibition assay endpoints
GMP & QC workflows
Defined physical constants
Melting point & optical rotation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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